2-Amino-3,4-dihydroxypentanedioic acid

Description

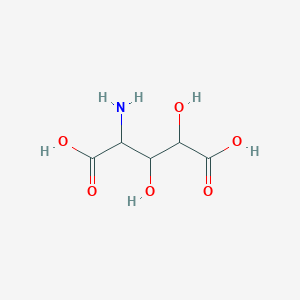

2-Amino-3,4-dihydroxypentanedioic acid, also known as 3,4-dihydroxyglutamic acid, is a non-protein α-amino acid with the molecular formula C₇H₁₁NO₆ and a molecular weight of 179.13 g/mol . Its structure features a pentanedioic acid backbone substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 2, 3, and 4 (HOOCCH(OH)CH(OH)CH(NH₂)COOH) .

Properties

Molecular Formula |

C5H9NO6 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

2-amino-3,4-dihydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO6/c6-1(4(9)10)2(7)3(8)5(11)12/h1-3,7-8H,6H2,(H,9,10)(H,11,12) |

InChI Key |

SODSBJHVKSGOIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)(C(C(=O)O)O)O |

Synonyms |

(3S,4S)-DHGA 3,4-dihydroxy-L-glutamic acid 3,4-dihydroxyglutamic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview of Comparable Compounds

The following compounds share structural motifs (e.g., hydroxyl/amino groups, carboxylic acid backbones) or functional roles (e.g., neurotransmitter activity, plant-derived origins) with 2-amino-3,4-dihydroxypentanedioic acid:

Detailed Comparative Analysis

Structural Differences

- Backbone Variability: this compound has a five-carbon diacid chain, distinguishing it from caffeic acid (benzene ring with propenoic acid) and dihydrofolic acid (pteridine-glutamate hybrid) . Adrenochrome features a tricyclic quinone structure, unlike the linear aliphatic chain of the target compound .

- Functional Groups: The three hydroxyl groups in this compound enhance its solubility in water, similar to caffeic acid’s dihydroxybenzene moiety . Sulfur-containing analogs like 3-methylthioaspartic acid exhibit distinct reactivity due to thioether bonds, absent in the target compound .

Functional and Applied Differences

- Neurotransmitter Activity: The target compound’s role as an excitatory amino acid aligns with neurotransmitter modulation, whereas dihydrofolic acid is involved in folate metabolism and DNA synthesis .

- Industrial and Pharmacological Uses: Caffeic acid is utilized in cosmetics and supplements for its antioxidant properties, while this compound remains understudied outside neurotransmitter research .

Research Findings and Methodological Considerations

- Structural Elucidation: Techniques like 1H-NMR and X-ray diffraction (used for 2-amino-3,5-dibromochalcone epoxides in ) are applicable to confirm stereochemistry and hydrogen bonding in the target compound .

- Challenges in Natural Product Characterization: The unresolved absolute configuration of natural this compound highlights gaps in stereochemical analysis of plant-derived amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.